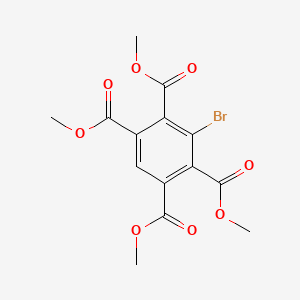
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C₁₄H₁₃BrO₈ and a molecular weight of 389.152 g/mol It is a derivative of benzene, where four carboxylate groups and one bromine atom are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate can be synthesized through the bromination of tetramethyl benzene-1,2,4,5-tetracarboxylate. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylate groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products include derivatives with azide, cyanide, or other functional groups replacing the bromine atom.
Reduction: Products include alcohols or aldehydes derived from the reduction of carboxylate groups.
Oxidation: Products include higher oxidation state compounds such as carboxylic acids or ketones.
Scientific Research Applications
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carboxylate groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl benzene-1,2,4,5-tetracarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
Tetramethyl 3,6-dibromobenzene-1,2,4,5-tetracarboxylate: Contains two bromine atoms, leading to different reactivity and applications.
Uniqueness
Tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of a single bromine atom allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
828922-45-8 |
|---|---|
Molecular Formula |
C14H13BrO8 |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
tetramethyl 3-bromobenzene-1,2,4,5-tetracarboxylate |
InChI |
InChI=1S/C14H13BrO8/c1-20-11(16)6-5-7(12(17)21-2)9(14(19)23-4)10(15)8(6)13(18)22-3/h5H,1-4H3 |
InChI Key |
GTAXCSFXJUEBPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1C(=O)OC)Br)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
![2-[6-(Furan-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14217477.png)
![N'-[(1S)-1-cyclohexylethyl]-N-(2,2-diphenylethyl)ethane-1,2-diamine](/img/structure/B14217482.png)
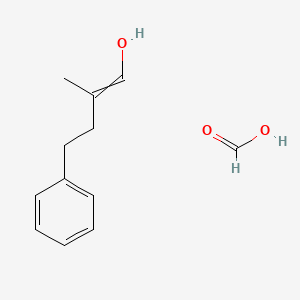
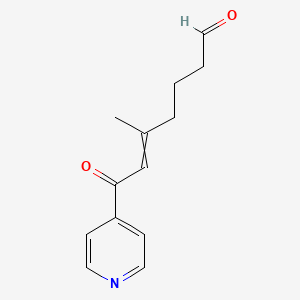
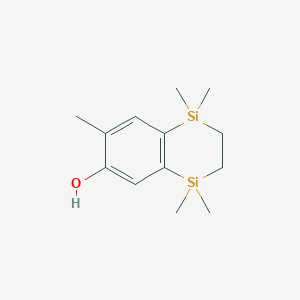
![({[1-(Cyclohexa-2,5-dien-1-yl)ethenyl]oxy}methyl)benzene](/img/structure/B14217497.png)
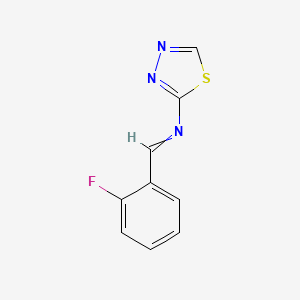
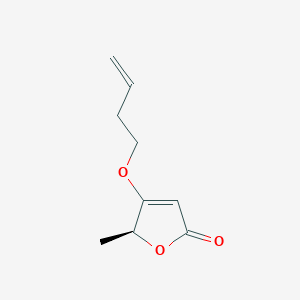
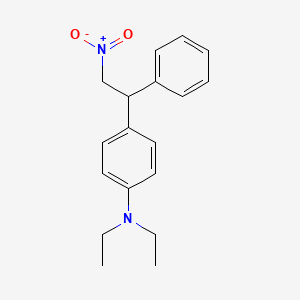

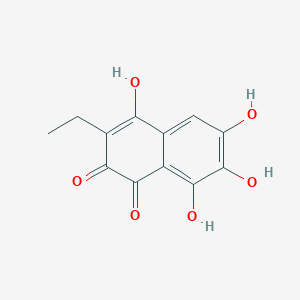
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
